molecular formula C18H29N3O3S B4594678 4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide

Cat. No.: B4594678
M. Wt: 367.5 g/mol
InChI Key: GFOCSWNIRLQBBW-UHFFFAOYSA-N
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C18H29N3O3S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.19296297 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds related to the structure of 4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly one identified as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated potent inhibitory effects on acetylcholinesterase, making them potential candidates for antidementia agents (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonists for Gastrointestinal Motility

Benzamide derivatives, closely related to the query compound, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, demonstrated potent agonistic activity on the serotonin 4 (5-HT4) receptor. This activity suggests potential as novel prokinetic agents capable of enhancing gastric emptying and defecation, with reduced side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Na+/H+ Antiporter Inhibitors for Cardiac Ischemia Treatment

Investigations into Na+/H+ exchanger inhibitors for adjunctive therapy in acute myocardial infarction treatment have led to the development of potent and selective benzoylguanidines. These compounds, including derivatives structurally akin to this compound, demonstrate significant inhibitory effects on the Na+/H+ exchanger, showing promise for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion (Baumgarth et al., 1997).

Class III Antiarrhythmic Activity

Substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have been synthesized and characterized for their Class III antiarrhythmic activity. These compounds, sharing core structural features with the query compound, show potent Class III activity, with some devoid of effects on conduction both in vitro and in vivo. This suggests their utility in the treatment of ventricular arrhythmias without significant adverse effects on heart rate or conduction (Ellingboe et al., 1992).

Properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-3-25(23,24)20(2)17-10-8-16(9-11-17)18(22)19-12-7-15-21-13-5-4-6-14-21/h8-11H,3-7,12-15H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOCSWNIRLQBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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